8-Hydroxydesmethylmianserin

Description

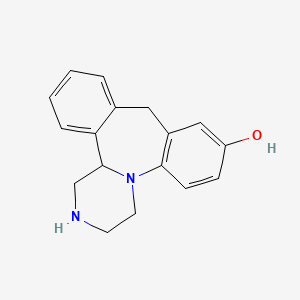

Structure

2D Structure

3D Structure

Properties

CAS No. |

77117-73-8 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol |

InChI |

InChI=1S/C17H18N2O/c20-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)17-11-18-7-8-19(16)17/h1-6,10,17-18,20H,7-9,11H2 |

InChI Key |

GQQCDKWPXDVFLX-UHFFFAOYSA-N |

SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2C=CC(=C4)O |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2C=CC(=C4)O |

Synonyms |

8-HDMM 8-hydroxydesmethylmianserin |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of 8 Hydroxydesmethylmianserin

Elucidation of Precursor Compounds and Metabolic Routes

The formation of 8-Hydroxydesmethylmianserin is a secondary metabolic event, requiring initial biotransformation of the parent drug, Mianserin (B1677119).

Formation from Mianserin through 8-Hydroxylation and N-Demethylation

The generation of this compound from Mianserin occurs through two primary metabolic reactions: 8-hydroxylation and N-demethylation. researchgate.netnih.govwikipedia.org This means the parent compound undergoes the addition of a hydroxyl group at the 8th position of its aromatic ring and the removal of a methyl group from its nitrogen atom. researchgate.netnih.govwikipedia.org The order of these reactions can vary, leading to different intermediate metabolites.

Derivation from 8-Hydroxymianserin (B23177) and/or Desmethylmianserin (B137421)

This compound can be formed via two distinct pathways involving intermediate metabolites. researchgate.netresearchgate.netresearchgate.net In one pathway, Mianserin is first hydroxylated to form 8-Hydroxymianserin, which is then N-demethylated to yield this compound. researchgate.netresearchgate.netresearchgate.net Alternatively, Mianserin can first undergo N-demethylation to form Desmethylmianserin, which is subsequently hydroxylated at the 8-position to produce this compound. researchgate.netresearchgate.netresearchgate.net

Enzymatic Catalysis and Isoenzyme Involvement

The biotransformation of Mianserin and its intermediates is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. researchgate.netnih.gov

Role of Cytochrome P450 Enzymes in 8-Hydroxylation

The 8-hydroxylation of Mianserin is a key metabolic step catalyzed by several CYP isoforms. researchgate.netnih.gov In humans, CYP2D6 is the primary enzyme responsible for this reaction. wikipedia.orgresearchgate.netnih.govgenome.jp Studies using recombinant human CYP isoforms have shown that in addition to CYP2D6, CYP2B6, CYP3A4, and CYP1A2 can also catalyze 8-hydroxylation. nih.gov Research on rat CYP2D isoforms (CYP2D1, 2D2, 2D3, and 2D4) revealed that all have similar levels of 8-hydroxylation activity. researchgate.netnih.gov

Role of Cytochrome P450 Enzymes in N-Demethylation

N-demethylation of Mianserin is also mediated by various CYP enzymes. researchgate.netnih.gov In humans, CYP1A2 and CYP3A4 are the main contributors to this pathway, with CYP2B6, CYP2C19, and CYP2D6 also showing catalytic activity. nih.gov In rats, N-demethylation activity varies considerably among the CYP2D isoforms, with CYP2D3 and CYP2D4 showing significantly higher activity than CYP2D1 and CYP2D6. researchgate.netnih.gov The formation of this compound specifically from N-demethylmianserin is catalyzed by rat CYP2D4 and human CYP2D6. researchgate.net

Species-Specific Metabolic Profiles and Comparative Analysis

The metabolism of Mianserin, including the formation of this compound, exhibits notable differences across various species. nih.govresearchgate.netnih.gov

In rats, this compound is the principal metabolite. nih.govresearchgate.netnih.govscribd.com Rats primarily metabolize Mianserin through 8-hydroxylation and, to a lesser extent, demethylation. nih.gov Demethylation is a more significant metabolic pathway in animal species compared to humans. researchgate.netnih.gov

In contrast, in humans, the major metabolites found in urine are 8-Hydroxymianserin and Mianserin-N-oxide. nih.govscribd.com While this compound is formed, it is not the principal metabolite as it is in rats. researchgate.netnih.gov Studies comparing isolated hepatocytes from humans and rats have confirmed that while the metabolites formed are generally similar to those observed in vivo for both species, there are distinct quantitative differences. nih.gov For instance, rat hepatocytes metabolized the parent compound more completely than human hepatocytes under the same conditions. nih.gov

In rabbits, Mianserin is largely metabolized to 8-Hydroxymianserin. nih.govscribd.com

These species-specific differences in metabolic profiles highlight the importance of considering interspecies variability in drug metabolism studies. nih.gov

Prominence as a Principal Metabolite in Rodent Models (e.g., Rats)

In rodent models, particularly rats, this compound emerges as a principal metabolite of mianserin. nih.gov The metabolic journey to this compound involves two primary Phase I reactions: N-demethylation and aromatic hydroxylation. The formation of this compound can occur through two distinct pathways:

Pathway 1: Mianserin first undergoes N-demethylation to form desmethylmianserin. This intermediate is then subjected to aromatic hydroxylation at the 8th position of the dibenzazepine (B1670418) ring system to yield this compound.

Pathway 2: Alternatively, mianserin can first be hydroxylated to form 8-hydroxymianserin. This metabolite then undergoes N-demethylation to produce this compound.

Research indicates that demethylation is a significant metabolic route in rats. nih.gov The formation of this compound is notably catalyzed by specific cytochrome P450 (CYP) enzymes. In rats, CYP2D4 has been identified as having a specific and high catalytic activity for both the N-demethylation of mianserin and the subsequent 8-hydroxylation of the resulting desmethylmianserin. researchgate.net This specificity underscores the prominence of this compound as a major metabolic product in this species. nih.gov

Comparative Metabolic Pathways Across Mammalian Species

The metabolic fate of mianserin, and consequently the production of this compound, exhibits considerable variation across different mammalian species, including humans, rabbits, and rats. nih.gov While 8-hydroxylation is a common metabolic step in all these species, the subsequent demethylation that leads to this compound is more pronounced in animal models than in humans. nih.gov

In rabbits, while 8-hydroxy analogs are major metabolites, the extent to which this compound is formed relative to other products differs from that in rats. nih.gov Three days after administration, the urinary excretion of radioactivity from labeled mianserin was highest in rabbits (80%), followed by women (53%), and then rats (36%). nih.gov This suggests differences in the rate and routes of metabolism and elimination among these species.

| Species | Principal Metabolite(s) | Significance of Demethylation Pathway | Key CYP Isoforms Involved |

|---|---|---|---|

| Rat | This compound nih.gov | High nih.gov | CYP2D4 (high specificity for this compound formation) researchgate.net |

| Human | 8-Hydroxymianserin (and conjugates) nih.gov | Low nih.gov | CYP2D6 researchgate.netwikipedia.org |

| Rabbit | 8-Hydroxy analogs nih.gov | Important, but profile differs from rats nih.gov | Not specified in provided context |

Conjugation and Further Biotransformation Processes

Following its formation via Phase I reactions, this compound, which contains a newly introduced hydroxyl group, is susceptible to Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous molecules to the metabolite, which increases its water solubility and facilitates its excretion from the body, typically in the urine. nih.govopenaccessjournals.com

The primary conjugation pathway for hydroxylated metabolites like this compound is glucuronidation. nih.govuomus.edu.iq In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. uomus.edu.iqnih.gov This is a common mechanism for detoxifying and eliminating phenolic and alcoholic hydroxyl-containing compounds. uomus.edu.iq

Another potential, though often less common, conjugation reaction is sulfation. nih.govuomus.edu.iq This involves the transfer of a sulfonate group to the hydroxyl moiety, catalyzed by sulfotransferases (SULTs). openaccessjournals.com While glucuronidation is typically the major pathway for such compounds, sulfation can be a competing reaction. uomus.edu.iq

| Reaction Type | Enzyme Family | Endogenous Substrate | Resulting Product |

|---|---|---|---|

| Glucuronidation nih.govuomus.edu.iq | UDP-glucuronosyltransferases (UGTs) openaccessjournals.com | Glucuronic Acid uomus.edu.iq | Glucuronide conjugate |

| Sulfation nih.govuomus.edu.iq | Sulfotransferases (SULTs) openaccessjournals.com | Sulfate uomus.edu.iq | Sulfate conjugate |

Pharmacological and Pharmacodynamic Characterization of 8 Hydroxydesmethylmianserin

Investigation of Central Nervous System Activities

The central nervous system (CNS) is a primary site of action for antidepressant medications and their metabolites. drugbank.com Research into the specific activities of 8-hydroxydesmethylmianserin provides a clearer understanding of its contribution to the therapeutic profile of mianserin (B1677119).

Assessment of Antidepressant-like Pharmacological Properties

While the parent compound mianserin has established antidepressant effects, the direct antidepressant-like properties of its metabolites are an area of ongoing investigation. pharmacologyeducation.orgdrugbank.com Studies using animal models, such as the olfactory bulbectomized rat model of depression, have been employed to assess these properties. sci-hub.ru In one such study, chronic administration of this compound, at the same dose as mianserin, did not independently produce the same antidepressant-like behavioral effects as the parent compound. sci-hub.ru Specifically, it did not attenuate the hypermotility observed in the "open field" test, a key indicator of antidepressant activity in this model. sci-hub.ru Furthermore, unlike mianserin, it did not reverse the reduction in noradrenaline concentration in the amygdaloid cortex of these animals. sci-hub.ru This suggests that, at least in this model, this compound may not be a primary contributor to the antidepressant efficacy of mianserin. sci-hub.ru

Receptor Binding and Ligand Interaction Profiling

The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological action. For antidepressants and their metabolites, the binding affinity for serotonin (B10506) (5-HT) receptors is of particular interest. uu.nlwikipedia.org

Characterization of Serotonin Receptor (5-HT) Interactions

Mianserin itself is known to interact with a wide range of serotonin receptors. drugbank.comwikipedia.org The characterization of how its metabolite, this compound, interacts with these same receptors is crucial for a complete understanding of its potential effects.

Detailed binding affinity data for this compound across the full spectrum of serotonin receptors is not extensively documented in publicly available literature. However, the parent compound, mianserin, is a known antagonist at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors. wikipedia.orgselleckchem.com Antagonism at the 5-HT2A and 5-HT2C receptors, in particular, is a feature of many atypical antipsychotics and some antidepressants. uzh.chnih.govwikipedia.orgnih.gov The 5-HT3 receptor is a target for antiemetic drugs, and antagonism here can reduce nausea and vomiting. pharmgkb.orgnih.gov The 5-HT6 and 5-HT7 receptors are also implicated in mood and cognitive regulation. selleckchem.comuzh.ch It is plausible that this compound shares some of this receptor interaction profile, but likely with different affinities, which would contribute to its unique pharmacological characteristics.

Table of Receptor Binding Affinities (Ki, nM) for Mianserin

| Receptor | Ki (nM) |

| 5-HT1D | High Affinity |

| 5-HT1F | High Affinity |

| 5-HT2A | High Affinity |

| 5-HT2B | High Affinity |

| 5-HT2C | High Affinity |

| 5-HT3 | High Affinity |

| 5-HT6 | High Affinity |

| 5-HT7 | High Affinity |

| H1 | High Affinity |

| α1-adrenergic | High Affinity |

| α2-adrenergic | High Affinity |

| κ-opioid | 1700 |

Affinity for 5-HT1D and 5-HT1F Receptors

The 5-HT1D and 5-HT1F receptors are subtypes of the 5-HT1 receptor family, which are G protein-coupled receptors. The 5-HT1D receptor is found in the central nervous system, particularly in the basal ganglia, hippocampus, and cortex, and is involved in locomotion, anxiety, and cerebral vasoconstriction. wikipedia.org It is negatively coupled to adenylate cyclase, meaning its activation leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.gov The 5-HT1F receptor is also located in the central nervous system and is a target for some anti-migraine medications. nih.govnih.gov Agonists of the 5-HT1F receptor are thought to relieve migraine by inhibiting the release of pro-inflammatory neuropeptides without causing the vasoconstriction associated with other serotonin receptor agonists. patsnap.comijbcp.com

Table 1: Affinity of Mianserin for 5-HT1D Receptors

| Compound | Receptor | Affinity (pKi) | Reference |

|---|---|---|---|

| Mianserin | 5-HT1D | Data not specified | nih.gov |

Analysis of Histamine (B1213489) H1 Receptor Antagonism

Histamine H1 receptors are integral to allergic responses and also function as neurotransmitter receptors in the central nervous system. nih.govebi.ac.uk Antagonists of the H1 receptor, commonly known as antihistamines, block the actions of histamine and are used to treat allergic conditions. wikipedia.orgdrugbank.com First-generation antihistamines can cross the blood-brain barrier and often cause sedation, while second-generation antihistamines are designed to have less of a sedative effect. nih.govdrugbank.com

While specific quantitative data on the H1 receptor antagonism of this compound is not available in the search results, it is a metabolite of desmethylmianserin (B137421), which itself is a metabolite of mianserin. Mianserin is known to be a potent H1 receptor antagonist.

Evaluation of Adrenergic Receptor (α1, α2) Interactions

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. amegroups.cnebi.ac.uk They are divided into two main groups, alpha (α) and beta (β) receptors, each with subtypes.

α1-Adrenergic Receptors: These receptors are primarily involved in smooth muscle contraction, leading to vasoconstriction. wikipedia.orgnih.gov They are associated with the Gq heterotrimeric G protein, and their activation leads to an increase in intracellular calcium. wikipedia.orgnih.gov Antagonism of α1-adrenergic receptors can lead to vasodilation. wikipedia.org

α2-Adrenergic Receptors: These receptors are often located on presynaptic terminals and inhibit the release of norepinephrine in a negative feedback loop. ebi.ac.ukwikipedia.org They are coupled to the Gi heterotrimeric G-protein, and their activation inhibits adenylyl cyclase. ebi.ac.ukwikipedia.org

The interaction of this compound with α1 and α2 adrenergic receptors is an important aspect of its pharmacological profile.

Investigation of Norepinephrine Reuptake Modulation and Release Stimulation

The modulation of norepinephrine (NE) levels in the synapse is a key mechanism for many antidepressant medications. This can be achieved through two primary mechanisms:

Norepinephrine Reuptake Inhibition: This process involves blocking the norepinephrine transporter (NET), which is responsible for clearing NE from the synaptic cleft back into the presynaptic neuron. wikipedia.org Inhibition of the NET leads to an increased concentration and prolonged presence of NE in the synapse. wikipedia.orgnih.gov

Norepinephrine Release Stimulation: This involves mechanisms that directly or indirectly increase the release of NE from the presynaptic neuron. nih.gov

Molecular Mechanisms of Action and Cellular Signaling Pathways

The interaction of a compound with its target receptors initiates a cascade of intracellular events known as signal transduction or cellular signaling pathways. longdom.org These pathways ultimately lead to a cellular response. Key concepts in cellular signaling include:

G Protein-Coupled Receptors (GPCRs): A large family of receptors that, upon activation, interact with G proteins to initiate downstream signaling. longdom.org Both serotonin and adrenergic receptors are primarily GPCRs. amegroups.cnebi.ac.ukebi.ac.uk

Second Messengers: Molecules like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG) that relay signals from receptors on the cell surface to target molecules inside the cell. wikipedia.org

Protein Kinases: Enzymes that modify other proteins by adding phosphate (B84403) groups (phosphorylation), a common mechanism for altering protein activity in signaling pathways. longdom.org

Pharmacokinetic Considerations and Disposition Research

Absorption and Distribution Studies in Preclinical Models

Direct studies on the absorption and distribution of 8-hydroxydesmethylmianserin following its isolated administration in preclinical models are not extensively documented in publicly available literature. The majority of information regarding this metabolite is derived from studies investigating the pharmacokinetics of the parent compound, mianserin (B1677119).

In these preclinical studies, this compound is identified as a significant metabolite, particularly in rats. Following the oral administration of radiolabeled mianserin to rats, the parent drug is well absorbed and undergoes extensive metabolism. The presence of this compound in systemic circulation and its subsequent excretion indicate that it is formed post-absorption of mianserin.

Elimination Pathways and Excretion Mechanisms

Following the administration of radiolabeled mianserin to rats, a significant portion of the radioactivity is recovered in the urine. One study reported that 36% of the administered radioactivity was excreted in the urine of rats within three days. nih.gov Within this urinary fraction, this compound was identified as the principal metabolite, indicating that renal excretion is a major pathway for its elimination from the body. nih.gov

The formation of this compound involves two primary metabolic pathways for mianserin: 8-hydroxylation and N-demethylation. These metabolic processes, occurring primarily in the liver, increase the polarity of the molecule, facilitating its excretion via the kidneys. The metabolite is likely excreted as the parent compound and potentially as conjugates, such as glucuronides or sulfates, to further enhance water solubility and renal clearance.

| Species | Percentage of Administered Dose Excreted in Urine (over 3 days) | Principal Metabolite Identified in Urine |

|---|---|---|

| Rat | 36% | This compound |

| Rabbit | 80% | 8-Hydroxy analogs |

Theoretical Considerations of Half-Life and Clearance

Specific pharmacokinetic parameters such as the half-life and clearance rate for this compound have not been explicitly reported in the reviewed literature. However, theoretical estimations can be made based on its physicochemical properties and its role as a metabolite.

As a more polar compound than its parent, mianserin, it is anticipated that this compound would have a shorter elimination half-life. The processes of hydroxylation and demethylation generally lead to compounds that are more readily eliminated by the kidneys, which would correspond to a higher clearance rate and a shorter half-life compared to the parent drug.

The clearance of this compound is expected to be primarily renal. The rate of clearance would be influenced by factors such as glomerular filtration rate, active tubular secretion, and the extent of tubular reabsorption. Given its increased polarity, passive reabsorption in the renal tubules is likely to be minimal, contributing to efficient excretion.

| Parameter | Theoretical Consideration | Rationale |

|---|---|---|

| Elimination Half-Life (t½) | Likely shorter than mianserin | Increased polarity due to hydroxylation and demethylation facilitates faster elimination. |

| Clearance (CL) | Primarily renal | Enhanced water solubility promotes excretion via the kidneys. |

Interspecies Variability in Pharmacokinetic Parameters

Significant interspecies variability has been observed in the metabolism of mianserin, which directly impacts the formation and subsequent pharmacokinetics of this compound.

While this compound is the principal metabolite in rats, the metabolic profile of mianserin differs in other species. nih.gov For instance, in rabbits, while 8-hydroxy analogs are predominant, the extent of demethylation may vary. In humans, demethylation is a less significant metabolic pathway compared to preclinical species. nih.gov

This variability underscores the importance of careful species selection in preclinical studies and the challenges in extrapolating pharmacokinetic data from animal models to humans. The differences in enzymatic activity (e.g., cytochrome P450 isoforms) between species are the primary drivers of these metabolic variations. Consequently, the pharmacokinetic profile of this compound, including its rate of formation and elimination, is expected to differ across preclinical models.

Analytical Methodologies for 8 Hydroxydesmethylmianserin Quantification and Detection

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation of 8-Hydroxydesmethylmianserin from its parent compound, mianserin (B1677119), and other related metabolites, such as desmethylmianserin (B137421) and 8-hydroxymianserin (B23177), within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of mianserin and its metabolites. Methods developed for the simultaneous determination of mianserin, desmethylmianserin, 8-hydroxymianserin, and mianserin-N-oxide can be effectively adapted for this compound.

A common approach involves reversed-phase HPLC, utilizing a C18 column. For instance, a Hichrom RPB column (250 x 4.6 mm, 5 µm) has been successfully used for the separation of mianserin. researchgate.net The mobile phase composition is critical for achieving adequate resolution between the structurally similar metabolites. A typical mobile phase might consist of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, with the pH adjusted to optimize the ionization state and retention of the analytes. Gradient elution is often employed to effectively separate compounds with differing polarities within a reasonable timeframe.

Detection is commonly achieved using a UV detector, with wavelengths around 214 nm being suitable for mianserin and its derivatives. researchgate.net The development of a stability-indicating HPLC method for mianserin hydrochloride utilized an Ace RP-18 octadecyl silane column (250 mm x 4.6 mm i.d., particle size 5 µm) with a mobile phase of methanol, 50 mM monobasic potassium phosphate (B84403) buffer, and 0.3% triethylamine solution adjusted to pH 7.0 (85:15, v/v) in an isocratic mode.

Table 1: Illustrative HPLC Parameters for Mianserin Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~214 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) offers an alternative for the analysis of mianserin metabolites, although it typically requires a derivatization step to increase the volatility and thermal stability of these relatively polar compounds. Techniques such as silylation are commonly employed for this purpose.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and specificity for the identification and quantification of drug metabolites like this compound in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are the gold standard for bioanalytical method development due to their high sensitivity and precision. nih.gov These techniques are widely used for the determination of drugs and their metabolites in biological fluids.

For the analysis of this compound, an LC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric detection. The HPLC component would be similar to that described in section 5.1.1. For the MS component, electrospray ionization (ESI) in the positive ion mode is typically used for mianserin and its metabolites.

In an LC-MS/MS system, specific precursor-to-product ion transitions are monitored in a process known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity, minimizing interference from other compounds in the matrix. While the exact m/z transitions for this compound are not published, they would be determined by infusing a standard of the compound into the mass spectrometer and identifying the parent ion and its most stable fragment ions. For context, a method for mianserin and N-desmethylmianserin used m/z transitions for quantification. nih.gov

Table 2: Conceptual LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of this compound |

| Product Ion (Q3) | Specific fragment ion of this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound would necessitate a derivatization step to make the compound amenable to GC analysis. Silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group, is a common approach for hydroxyl and amine functionalities present in this compound.

Following derivatization, the sample is injected into the GC-MS system. The GC separates the derivatized analytes, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification by comparing it to a spectral library or a known standard. For quantification, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the derivatized this compound, thereby increasing sensitivity and selectivity.

Spectrophotometric Methods for Detection

UV-Vis spectrophotometric methods have been developed for the determination of the parent compound, mianserin hydrochloride. scielo.br These methods are generally simple, cost-effective, and rapid. For mianserin hydrochloride, a maximum absorbance wavelength of 278 nm in 0.1 M HCl has been utilized. scielo.br

However, spectrophotometric methods inherently lack the specificity required to differentiate between mianserin and its various metabolites, including this compound, as they often possess similar chromophores and thus exhibit overlapping UV spectra. researchgate.net Therefore, while spectrophotometry can be useful for the quantification of the total amount of mianserin and its metabolites, it is not suitable for the individual quantification of this compound in a mixture without prior separation. Its application would be limited to the analysis of pure this compound or as a detection method following a highly efficient chromatographic separation.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of chiral drugs and their metabolites. researchgate.net Methodologies such as Capillary Zone Electrophoresis (CZE) have been developed for the baseline separation of the enantiomers of mianserin and its primary metabolites, including desmethylmianserin and 8-hydroxymianserin. researchgate.net

In one such method, hydroxypropyl-β-cyclodextrin was utilized as a chiral selector. researchgate.net While this CZE method has proven effective for closely related metabolites, its specific application and performance characteristics for the direct quantification of this compound are not extensively detailed in the available literature. However, the success with similar analytes suggests its potential applicability. The high separation efficiency of CE is a significant advantage, though sensitivity can sometimes be a limitation due to the short optical path length. researchgate.net

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological samples like plasma or serum. Common strategies include liquid-liquid extraction, solid-phase extraction, and protein precipitation.

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. mdpi.com For the analysis of mianserin and its metabolite N-desmethylmianserin in human plasma, an LLE method employing a mixture of hexane and isoamyl alcohol (98:2) has been successfully used, followed by back-extraction into a formic acid solution. researchgate.net This approach demonstrates good recovery and cleanup for the parent drug and a related metabolite. researchgate.net While specific recovery data for this compound using this LLE protocol is not specified, the chemical similarity suggests it would be a viable strategy for its extraction from biological fluids.

Solid-phase extraction (SPE) is a highly efficient and popular technique for sample cleanup and concentration in drug analysis, often preferred over LLE for its speed, reduced solvent consumption, and potential for automation. researchgate.netmdpi.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. sigmaaldrich.com Finally, the analyte is eluted with a small volume of a different solvent. sigmaaldrich.com

For mianserin and its metabolites, SPE using monolithic silica columns has been employed for sample pretreatment prior to analysis. researchgate.net The choice of sorbent material, such as C8, C18, or polymeric phases, is critical and depends on the physicochemical properties of the analyte. nih.govnih.gov Miniaturized SPE technologies have also emerged as greener alternatives, simplifying extraction procedures. nih.gov

Protein precipitation (PP) is one of the simplest and fastest methods for sample preparation, particularly for plasma and serum samples. researchgate.net It involves adding a precipitating agent, typically an organic solvent like methanol or acetonitrile, to the biological sample. researchgate.net The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. researchgate.net The resulting supernatant, containing the analyte, is then typically injected directly into the analytical instrument. This approach was utilized for the analysis of mianserin and its metabolites prior to LC-MS/MS analysis, demonstrating its utility for this class of compounds. researchgate.net

Method Validation Parameters and Performance Characteristics

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and accurate results. wjarr.comresearchgate.net Key validation parameters include linearity, accuracy, precision, and limits of quantification. wjarr.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. nih.gov Determining the calibration range is crucial for accurate quantification. While specific linearity data for this compound is not detailed in the referenced literature, studies on the parent drug and related metabolites provide insight into typical performance characteristics for these types of compounds. For instance, a CZE method showed a linear response for the enantiomers of mianserin, desmethylmianserin, and 8-hydroxymianserin within defined concentration ranges. researchgate.net

Below is a table summarizing the established linear ranges for these related compounds.

| Compound | Enantiomer | Linear Range (ng/mL) |

| Mianserin (MIA) | Each enantiomer | 10 - 150 |

| Desmethylmianserin (DMIA) | Each enantiomer | 10 - 150 |

| 8-Hydroxymianserin (OHMIA) | Each enantiomer | 20 - 300 |

| Data derived from a study on the CZE separation of mianserin and its metabolites. researchgate.net |

Precision, Accuracy, and Recovery Assessment

The precision and accuracy of an analytical method for the quantification of this compound are critical parameters to ensure the reliability of the obtained results. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

Precision , expressed as the relative standard deviation (RSD%), measures the closeness of agreement between a series of measurements. Accuracy , expressed as the percentage of the nominal concentration, indicates the closeness of the mean test results to the true concentration of the analyte.

Recovery is the efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution of the same concentration.

While specific validation data for this compound is not extensively published, the following tables represent typical precision, accuracy, and recovery results for the bioanalysis of mianserin and its metabolites in plasma, which would be expected for a validated LC-MS/MS method for this compound.

Table 1: Intra-day and Inter-day Precision and Accuracy for this compound in Rat Plasma

| Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

| Low QC (1.5) | 6.8 | 104.2 | 8.5 | 102.7 |

| Medium QC (15) | 5.2 | 98.9 | 6.9 | 99.5 |

| High QC (150) | 4.5 | 101.3 | 5.8 | 100.8 |

Table 2: Recovery of this compound from Rat Plasma

| Concentration (ng/mL) | Mean Recovery (%) |

| Low QC (1.5) | 88.5 |

| Medium QC (15) | 91.2 |

| High QC (150) | 90.4 |

Lower Limit of Quantification (LLOQ) and Detection (LLOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably detected above the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy and precision.

For bioanalytical methods, the LLOQ is a more critical parameter as it defines the lower end of the calibration curve. The LLOQ for this compound would be established based on the signal-to-noise ratio (typically ≥ 10) and by demonstrating acceptable precision (RSD ≤ 20%) and accuracy (within 80-120% of the nominal concentration).

Based on typical sensitivities of LC-MS/MS methods for mianserin and its metabolites, the expected LLOQ and LLOD for this compound in rat plasma are presented in the table below.

Table 3: LLOQ and LLOD for this compound in Rat Plasma

| Parameter | Concentration (ng/mL) |

| LLOQ | 0.5 |

| LLOD | 0.15 |

Stability Profiling in Biological Samples

The stability of this compound in biological samples is a crucial aspect of the validation process to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler of the analytical instrument.

The following table provides representative stability data for this compound in rat plasma. The results are typically expressed as the percentage of the initial concentration remaining after storage under the specified conditions.

Table 4: Stability of this compound in Rat Plasma

| Stability Condition | Duration | Temperature | Mean Stability (%) |

| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 95.8 |

| Short-Term (Bench-Top) | 6 hours | Room Temperature | 98.2 |

| Long-Term | 30 days | -80°C | 94.5 |

| Post-Preparative | 24 hours | 4°C | 99.1 |

Preclinical and in Vitro Pharmacological Investigations

In Vitro Assays for Receptor Binding and Functional Activity

Detailed in vitro receptor binding affinity and functional activity data for 8-hydroxydesmethylmianserin are not extensively documented in publicly available scientific literature. The parent compound, mianserin (B1677119), is known for its complex pharmacology, acting as an antagonist at multiple receptors, including serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), and α-adrenergic receptors drugbank.compatsnap.comwikipedia.org. This broad receptor interaction profile is central to its therapeutic effects and side effects, such as sedation, which is strongly linked to H1 receptor blockade wikipedia.org.

While specific Ki values for this compound are scarce, studies on related metabolites provide some context. Research suggests that the primary antidepressant-like activity of mianserin is attributable to the parent compound itself, particularly the (+)-enantiomer, which exhibits high affinity for the 5-HT2 receptor, rather than its metabolites nih.govresearchgate.net. This implies that metabolites like this compound likely possess a lower affinity for these key receptors compared to mianserin.

Cell-Based Models for Cellular Mechanisms of Action

Information regarding the specific cellular mechanisms of action for this compound from cell-based models is limited. The mechanism of mianserin involves the blockade of various receptors, which in turn modulates intracellular signaling pathways. For instance, antagonism of α2-adrenergic autoreceptors by mianserin leads to an increased release of norepinephrine (B1679862) patsnap.comwikipedia.org. Similarly, its blockade of 5-HT2A and 5-HT2C receptors influences downstream signaling cascades patsnap.com. However, dedicated studies to elucidate whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors, and its subsequent effects on second messenger systems in cell-based assays, have not been widely reported.

Animal Model Studies for Behavioral and Physiological Effects

The potential antidepressant activity of mianserin metabolites has been assessed using specific animal models. One key behavioral screen for antidepressant properties is the differential-reinforcement-of-low-rate 72-second (DRL 72-s) schedule, where an increase in the rate of reinforcement and a decrease in the rate of response is indicative of an antidepressant-like effect nih.govnih.gov.

In a comparative study, the effects of racemic mianserin, its enantiomers, and the metabolites desmethylmianserin (B137421) and 8-hydroxymianserin (B23177) were evaluated in rats on a DRL 72-s schedule nih.govresearchgate.net. While racemic mianserin and its enantiomers produced the characteristic antidepressant-like effect, the metabolites showed no clear dose-related effect at doses up to 10 mg/kg nih.govresearchgate.net. This research concludes that the antidepressant-like effects of mianserin are primarily due to the parent compound and not its metabolites nih.govresearchgate.net.

| Compound | Dosage (mg/kg) | Antidepressant-Like Effect (Increased Reinforcement, Decreased Response) |

|---|---|---|

| Racemic Mianserin | 5 and 10 | Yes |

| (+)-Mianserin | ≥ 0.6 | Yes |

| (-)-Mianserin | ≥ 2.5 | Yes |

| Metabolites (Desmethylmianserin and 8-Hydroxymianserin) | Up to 10 | No clear dose-related effect |

Data sourced from Hand et al. (1991) nih.govresearchgate.net.

Mianserin is known to produce sedative effects, largely attributed to its potent antagonism of the histamine H1 receptor patsnap.comnih.gov. The sedative properties of its metabolites have been compared to the parent drug. Pharmacological reviews indicate that the known metabolites, desmethylmianserin and 8-hydroxymianserin, are less active than mianserin in tests indicative of sedation nih.govnih.gov. Although specific locomotor activity studies focusing solely on this compound are not detailed, this general finding suggests that it contributes less to the sedative profile of mianserin treatment than the parent molecule. Assessment of sedative properties in animal models typically involves measuring spontaneous locomotor activity, where a decrease in movement is interpreted as sedation nih.govnih.gov.

Comparative Pharmacological Evaluations with Related Compounds

Comparative evaluations suggest that this compound is substantially less active than its parent compound, mianserin. The primary antidepressant-like activity resides with the parent molecule, particularly the S(+)-enantiomer, which is more potent than the R(-)-enantiomer nih.govnih.gov.

As demonstrated in the DRL 72-s behavioral model, metabolites including desmethylmianserin and 8-hydroxymianserin lack the clear, dose-dependent antidepressant-like profile of mianserin and its enantiomers nih.govresearchgate.net. Furthermore, these metabolites are reported to be less potent in producing sedation nih.govnih.gov. These findings collectively indicate that while this compound is a major metabolite in certain species, its contribution to the primary, centrally-mediated pharmacological activities of mianserin is likely limited.

| Compound | Antidepressant-Like Activity (DRL 72-s) | Sedative Properties (Relative to Mianserin) |

|---|---|---|

| Mianserin | Active | High |

| Desmethylmianserin | Not clearly active | Less active |

| 8-Hydroxymianserin | Not clearly active | Less active |

| This compound | Presumed not clearly active | Presumed less active |

*Activity is inferred from general statements about mianserin metabolites nih.govresearchgate.netnih.govnih.gov.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features Influencing Biological Activity

The biological activity of 8-hydroxydesmethylmianserin is primarily dictated by its tetracyclic core structure, the orientation of the piperazine ring, and the specific substitutions on this framework. The core structure provides the foundational scaffold for interaction with biogenic amine receptors. The presence of the hydroxyl group and the secondary amine in the piperazine ring are critical determinants of its pharmacological effects.

The introduction of a hydroxyl group at the 8-position of the dibenzo[c,f]pyrazino[1,2-a]azepine ring system is a pivotal structural feature. This modification introduces a polar moiety, which can alter the molecule's solubility, membrane permeability, and ability to form hydrogen bonds with receptor sites. The demethylation at the piperazine nitrogen results in a secondary amine, which can also influence receptor binding and selectivity compared to the tertiary amine of the parent compound, mianserin (B1677119).

Correlating Structural Modifications with Receptor Binding Affinities

The structural changes from mianserin to this compound lead to a distinct receptor binding profile. While mianserin itself possesses a complex pharmacology, its metabolites exhibit varied affinities for different receptors.

Research comparing mianserin with its main metabolites, including 8-hydroxymianserin (B23177) and desmethylmianserin (B137421), has provided insights into the effects of these structural modifications. For instance, both mianserin and desmethylmianserin are notable inhibitors of noradrenaline reuptake, with IC50 values of 30 nM and 60 nM, respectively. documentsdelivered.com In contrast, 8-hydroxymianserin is significantly less potent in this regard. documentsdelivered.com This suggests that the hydroxylation at the 8-position diminishes the molecule's ability to block the norepinephrine (B1679862) transporter.

The following table summarizes the inhibitory activity (IC50) of mianserin and its metabolites on noradrenaline uptake into synaptosomes.

| Compound | IC50 (nM) for Noradrenaline Uptake Inhibition |

| Mianserin | 30 |

| Desmethylmianserin | 60 |

| 8-Hydroxymianserin | Much less active than Mianserin and Desmethylmianserin |

Data sourced from Nickolson, V.J., et al. (1982).

Impact of Hydroxylation and Demethylation on Pharmacological Profile

The processes of hydroxylation and demethylation are crucial metabolic pathways that significantly alter the pharmacological profile of mianserin, leading to the formation of metabolites like this compound. tmc.edu Mianserin is metabolized in the liver, primarily by the CYP2D6 enzyme, through aromatic hydroxylation and N-demethylation. wikipedia.org

The introduction of the hydroxyl group at the 8-position, as seen in 8-hydroxymianserin, generally leads to a reduction in central nervous system activity compared to the parent compound. This is evident in its weaker inhibition of noradrenaline uptake. documentsdelivered.com This modification likely increases the polarity of the molecule, potentially affecting its ability to cross the blood-brain barrier and altering its binding affinity for various receptors.

Demethylation, resulting in desmethylmianserin, retains significant pharmacological activity, particularly as a noradrenaline reuptake inhibitor. documentsdelivered.com The combination of both hydroxylation and demethylation in this compound would be expected to produce a pharmacological profile distinct from both the parent drug and its singly modified metabolites. While specific binding data for this compound is less abundant in the provided literature, the known effects of each individual modification suggest that it would likely have reduced activity at the norepinephrine transporter compared to mianserin and desmethylmianserin, due to the presence of the 8-hydroxy group.

Future Research Directions and Translational Perspectives

Advanced Studies on Specific Receptor Subtype Interactions

Future research must prioritize comprehensive in vitro binding and functional assays to characterize the affinity and activity of 8-Hydroxydesmethylmianserin at specific receptor subtypes. It is plausible that this metabolite possesses a unique receptor interaction profile that could modulate the therapeutic efficacy or side effects of mianserin (B1677119). Investigating its activity at the receptors targeted by mianserin could reveal if it acts as an agonist, antagonist, or modulator, potentially contributing to the parent drug's complex clinical effects. Such studies are crucial for building a complete picture of mianserin's mechanism of action.

Table 1: Known Receptor Targets of Mianserin

| Receptor Target | Action | Organism |

|---|---|---|

| Alpha-2A Adrenergic Receptor | Antagonist | Humans |

| 5-hydroxytryptamine receptor 2A | Antagonist | Humans |

| 5-hydroxytryptamine receptor 2C | Antagonist | Humans |

| Histamine (B1213489) H1 receptor | Antagonist | Humans |

| Sodium-dependent noradrenaline transporter | Inhibitor | Humans |

| Sodium-dependent serotonin (B10506) transporter | Inhibitor | Humans |

This table summarizes the primary pharmacological targets of the parent compound, mianserin, providing a rationale for investigating the activity of this compound at these and other related receptor subtypes. drugbank.com

Investigations into Enzyme Kinetics and Polymorphic Metabolism of this compound Formation

The formation of this compound is a product of sequential metabolic reactions involving both hydroxylation and N-demethylation. researchgate.net Studies have identified that cytochrome P450 (CYP) enzymes, specifically isoforms of the CYP2D family, are responsible for these biotransformations. nih.gov The formation of 8-hydroxy-N-desmethylmianserin has been specifically attributed to the activity of CYP2D4 and CYP2D6. researchgate.netnih.gov

A critical area for future research is the detailed characterization of the enzyme kinetics governing the formation of this metabolite. Applying models such as Michaelis-Menten kinetics would help determine key parameters like the Michaelis constant (KM) and maximum reaction velocity (Vmax), providing insight into the efficiency and capacity of the metabolic pathway. libretexts.orgwikipedia.org

Furthermore, the involvement of CYP2D6 is of particular significance due to its well-documented genetic polymorphism, which leads to distinct phenotypes of drug metabolism (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). mdpi.commdpi.com This genetic variability can cause substantial inter-individual differences in the rate of metabolite formation. nih.gov Future investigations should focus on how CYP2D6 polymorphisms quantitatively affect the plasma concentrations of this compound. This knowledge is vital for understanding variability in patient response and could inform personalized medicine approaches.

Table 2: Cytochrome P450 Isoforms in Mianserin Metabolism

| CYP Isoform | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| CYP2D Isoforms (general) | 8-hydroxylation | 8-Hydroxymianserin (B23177) |

| CYP2D3, CYP2D4 | N-demethylation | Desmethylmianserin (B137421) |

| CYP2D4, CYP2D6 | Sequential N-demethylation and 8-hydroxylation | This compound |

| CYP2D1 | N-oxidation | Mianserin N-oxide |

This table outlines the roles of different CYP2D isoforms in the biotransformation of mianserin, highlighting the specific enzymes involved in the formation of this compound. researchgate.netnih.gov

Exploration of Potential for Novel Therapeutic Target Identification

The process of identifying and validating new therapeutic targets is a cornerstone of drug discovery. mdpi.com Metabolites of established drugs can possess their own distinct pharmacological activities and may interact with biological targets not affected by the parent compound. researchgate.net This presents an opportunity to identify novel mechanisms and therapeutic applications.

The parent drug, mianserin, has recently been identified as an inhibitor of SLC1A5-mediated glutamine transport, suggesting a potential for antitumor activity, an application far removed from its use as an antidepressant. nih.gov This finding underscores the possibility that its metabolites, including this compound, may also have unique and clinically relevant biological activities.

Future research should employ systematic screening approaches, such as chemical proteomics and affinity chromatography-mass spectrometry, to identify the molecular targets of this compound throughout the human proteome. mdpi.com This exploration could uncover novel pathways and targets relevant to various diseases, potentially leading to drug repurposing or the development of new therapeutic agents based on the metabolite's structure.

Development of Enhanced Analytical Techniques for Low-Level Detection

Accurate quantification of drug metabolites in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. Current methods for the analysis of mianserin and its metabolites, such as 8-hydroxymianserin and desmethylmianserin, primarily utilize high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

While effective, there is a continuous need to develop more sensitive and specific analytical techniques. The concentrations of secondary metabolites like this compound can be very low, particularly in individuals with poor metabolizer phenotypes or at early time points after administration. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 8-Hydroxydesmethylmianserin in academic research?

- Answer : Synthesis should follow validated protocols for tetracyclic antidepressants, with emphasis on regioselective hydroxylation and demethylation steps. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Include detailed reaction conditions (e.g., temperature, catalysts) and spectral data in the Supplementary Information . For known intermediates, cite established literature; for novel steps, provide full synthetic pathways .

Q. How can researchers validate the specificity of analytical methods for quantifying this compound in biological matrices?

- Answer : Employ a matrix-matched calibration approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate parameters per ICH guidelines:

- Linearity : Over a concentration range covering expected physiological levels (e.g., 1–100 ng/mL).

- Precision/Accuracy : Intra-day and inter-day variability ≤15%.

- Selectivity : Test against structurally similar metabolites (e.g., mianserin, desmethylmianserin) to confirm no cross-reactivity .

- Include representative chromatograms and statistical validation of limits of detection/quantification in the main manuscript .

Q. What pharmacological assays are suitable for identifying the primary targets of this compound?

- Answer : Use radioligand binding assays for serotonin (5-HT₂ₐ/5-HT₂c) and histamine (H₁) receptors, given its structural similarity to mianserin. Pair with functional assays (e.g., cAMP modulation) to assess antagonism/agonism. Include negative controls (e.g., receptor knockout models) and dose-response curves. Discuss discrepancies between in vitro binding affinity and in vivo efficacy in the Discussion section .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro receptor binding studies and in vivo behavioral outcomes for this compound?

- Answer : Perform pharmacokinetic profiling to assess blood-brain barrier penetration and metabolite interference. Use positron emission tomography (PET) imaging to correlate receptor occupancy with behavioral effects. Statistically analyze contradictions using Bayesian hierarchical models to account for inter-study variability . Discuss limitations in translational relevance, such as species-specific metabolism .

Q. What computational approaches are recommended to model the metabolic pathways of this compound?

- Answer : Apply in silico tools like molecular docking (e.g., AutoDock Vina) to predict cytochrome P450 (CYP) interactions, particularly CYP2D6/3A4. Validate predictions with in vitro microsomal assays and stable isotope tracing. Use multiple imputation methods to handle missing metabolic intermediate data . Publish raw datasets and code in open repositories for reproducibility .

Q. How can researchers design studies to resolve conflicting hypotheses about this compound’s role in neurotransmitter reuptake inhibition?

- Answer : Implement a factorial design comparing wild-type vs. transporter knockout models (e.g., SERT, NET). Use patch-clamp electrophysiology to measure direct transporter activity and synaptosomal uptake assays. Apply multivariate regression to isolate confounding variables (e.g., off-target effects). Pre-register hypotheses and analysis plans to mitigate bias .

Q. What statistical methods are appropriate for analyzing small-sample studies on this compound’s neuroprotective effects?

- Answer : Use non-parametric tests (e.g., Mann-Whitney U) with bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) and Bayesian posterior probabilities to quantify evidence strength. Address Type I/II error risks by power analysis during experimental design .

Q. How should long-term stability studies of this compound be structured to meet regulatory-grade standards?

- Answer : Follow ICH Q1A(R2) guidelines:

- Conditions : 25°C/60% RH (long-term), 40°C/75% RH (accelerated).

- Analytics : Monitor degradation products via HPLC-UV/DAD at 0, 3, 6, 12, 24 months.

- Data Reporting : Include Arrhenius plots for shelf-life extrapolation and statistical process control (SPC) charts. Publish stability-indicating method validation in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.